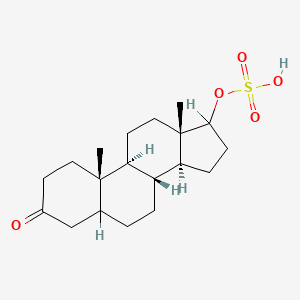

17-Hydroxyandrostan-3-one 17-sulfate

描述

Overview of Steroid Conjugation in Biological Systems

Steroid conjugation is a key mechanism for modulating the biological activity of steroids and preparing them for excretion. The two principal forms of steroid conjugation in vertebrates are sulfation and glucuronidation.

The study of steroid conjugates dates back to the early 20th century, with initial research focusing on the isolation and identification of these compounds from urine. These early investigations laid the groundwork for understanding that steroids were not simply eliminated from the body in their original form but underwent significant metabolic changes. The discovery of cortisone's anti-inflammatory properties in the 1940s further spurred interest in steroid chemistry and metabolism. nih.govnih.gov It was during this period that the fundamental structures of various steroids were elucidated, and the concept of steroid metabolism as a complex network of pathways began to take shape. medscape.comresearchgate.net The development of anabolic steroids in the 1930s and their subsequent use also highlighted the importance of understanding how these compounds are modified and eliminated by the body. nih.govnih.govresearchgate.net

Steroid sulfation, the addition of a sulfate (B86663) group to a steroid molecule, is a critical process in vertebrate endocrinology. youtube.com This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). youtube.comwikipedia.org Sulfation increases the water solubility of steroids, facilitating their transport in the bloodstream and their eventual excretion in urine. nih.govmedscape.com Beyond simple inactivation and elimination, sulfated steroids like dehydroepiandrosterone (B1670201) sulfate (DHEAS) serve as a large circulating reservoir of precursor hormones. youtube.commedscape.comwebmd.comnih.gov Tissues can then take up these sulfated steroids and, through the action of another enzyme called steroid sulfatase (STS), remove the sulfate group to regenerate the active steroid hormone locally. youtube.commedscape.comnih.govchembk.com This "intracrine" production of active hormones allows for tissue-specific regulation of steroid action. youtube.com Furthermore, some sulfated steroids have been shown to have their own biological activities, particularly as neurosteroids that can modulate neurotransmitter receptors in the brain. umaryland.eduresearchgate.net

Glucuronidation is another major pathway for steroid conjugation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govwikipedia.org Like sulfation, glucuronidation increases the water solubility of steroids and facilitates their excretion. nih.gov However, there are key differences between these two pathways. Generally, sulfation is a high-affinity, low-capacity process, meaning it is efficient at low substrate concentrations, while glucuronidation is a low-affinity, high-capacity process, becoming more dominant at higher substrate concentrations. hmdb.ca The enzymes responsible for these reactions, SULTs and UGTs, are distinct families of enzymes with different substrate specificities and tissue distributions. nih.govwikipedia.orghmdb.cawikipedia.org While both pathways contribute to the deactivation and elimination of steroids, the reversibility of sulfation by steroid sulfatase gives this pathway a unique role in creating a circulating pool of readily available steroid precursors. youtube.comnih.gov

Academic Significance of 17-Hydroxyandrostan-3-one (B8813981) 17-sulfate

While not as extensively studied as other conjugated androgens, 17-Hydroxyandrostan-3-one 17-sulfate holds academic significance due to its specific position within the complex web of androgen metabolism.

The androgen metabolome encompasses all the metabolic products derived from androgens. 17-Hydroxyandrostan-3-one is a synonym for androsterone (B159326), a metabolite of testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). Therefore, this compound is an isomer of androsterone sulfate. The sulfation of androsterone typically occurs at the 3-position, yielding androsterone-3-sulfate, which is a major urinary metabolite. The 17-sulfated form is less common but represents an alternative metabolic fate. The balance between 3- and 17-sulfation, as well as glucuronidation, is determined by the relative activities of the various SULT and UGT enzymes in different tissues. nih.gov

The study of specific sulfated steroid isomers like this compound is fundamental to a deeper understanding of steroid metabolism. It highlights the substrate promiscuity and regiospecificity of sulfotransferase enzymes. Investigating the formation and potential biological activity of such less-abundant metabolites can provide insights into the fine-tuning of androgen signaling and clearance. medscape.com Furthermore, the existence of different sulfated isomers underscores the complexity of the steroid metabolome and the need for advanced analytical techniques to differentiate and quantify these closely related compounds. medscape.com

Structure

2D Structure

3D Structure

属性

CAS 编号 |

20448-84-4 |

|---|---|

分子式 |

C19H30O5S |

分子量 |

370.5 g/mol |

IUPAC 名称 |

[(8R,9S,10S,13S,14S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] hydrogen sulfate |

InChI |

InChI=1S/C19H30O5S/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(24-25(21,22)23)19(15,2)10-8-16(14)18/h12,14-17H,3-11H2,1-2H3,(H,21,22,23)/t12?,14-,15-,16-,17?,18-,19-/m0/s1 |

InChI 键 |

KYVPWJSGFKNNLD-OJMPBKDZSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)O)C |

手性 SMILES |

C[C@]12CCC(=O)CC1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4OS(=O)(=O)O)C |

规范 SMILES |

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4OS(=O)(=O)O)C |

同义词 |

17 beta-hydroxy-5 alpha-androstan-3-one 17-sulphate 17-HAOS 17-hydroxyandrostan-3-one 17-sulfate 17-hydroxyandrostan-3-one 17-sulfate, 5alpha,17beta |

产品来源 |

United States |

Enzymatic Mechanisms Governing 17 Hydroxyandrostan 3 One 17 Sulfate Homeostasis

Steroid Sulfotransferases (SULTs) and Sulfation Pathways

Steroid sulfotransferases are a family of phase II metabolizing enzymes that catalyze the transfer of a sulfonate group from the universal donor molecule, 3′-phosphoadenosine-5′-phosphosulfate (PAPS), to a hydroxyl or amino group of a substrate. In the context of steroid metabolism, SULTs play a pivotal role in converting biologically active steroids into their inactive, water-soluble sulfate (B86663) esters. This process, known as sulfation or sulfoconjugation, is essential for regulating the levels of active hormones, their transport in the circulation, and their eventual elimination from the body. Several cytosolic SULT isoforms are involved in steroid sulfation, each exhibiting distinct but often overlapping substrate specificities.

SULT2A1, also known as dehydroepiandrosterone (B1670201) sulfotransferase (DHEA-ST), is the predominant form of sulfotransferase involved in the metabolism of hydroxysteroids in the human liver and adrenal glands. nih.gov It exhibits a broad substrate specificity, catalyzing the sulfation of a variety of endogenous and xenobiotic compounds. nih.govuniprot.org Key substrates for SULT2A1 include 3β-hydroxysteroids such as dehydroepiandrosterone (DHEA) and pregnenolone (B344588), as well as 3α-hydroxysteroids like androsterone (B159326). nih.govuniprot.orgnih.gov Given its role in conjugating a wide array of hydroxysteroids, SULT2A1 is a primary candidate for the sulfation of 17-Hydroxyandrostan-3-one (B8813981) at the 17-hydroxyl position to form 17-Hydroxyandrostan-3-one 17-sulfate. The catalytic efficiency of SULT2A1 can be influenced by substrate inhibition, a phenomenon observed with substrates like DHEA. nih.gov

While SULT2A1 is a major player, other SULT isoforms also contribute to the complex landscape of steroid sulfation.

SULT1A1: This is one of the most abundant SULT isoforms in the human liver and is involved in the sulfation of a wide range of phenolic compounds, including catecholamines, phenolic drugs, and steroid hormones. clinpgx.org Its broad substrate range suggests a potential role in the metabolism of various steroid molecules.

SULT1E1: Commonly known as estrogen sulfotransferase, SULT1E1 displays a high affinity for estrogens, such as estradiol and estrone (B1671321), catalyzing their sulfation at the 3-hydroxyl position. nih.gov This action is crucial for regulating estrogen homeostasis. nih.gov Although its primary substrates are estrogens, SULT1E1 can also sulfate other steroids, including DHEA. nih.gov

| SULT Isoform | Primary Substrates | Key Characteristics |

|---|---|---|

| SULT2A1 | Dehydroepiandrosterone (DHEA), Androsterone, Pregnenolone | Major hydroxysteroid sulfotransferase in the liver; exhibits broad substrate specificity. nih.govuniprot.orgnih.gov |

| SULT1A1 | Phenolic compounds, Steroid hormones, Catecholamines | Highly expressed in the liver; involved in the bioactivation of procarcinogens. clinpgx.org |

| SULT1E1 | Estradiol, Estrone | High affinity for estrogens; key regulator of estrogen homeostasis. nih.gov |

| SULT2B1a | Pregnenolone | Selective for 3β-hydroxysteroids. frontiersin.org |

| SULT2B1b | Cholesterol, DHEA | Involved in epidermal cholesterol metabolism. frontiersin.orguniprot.orgabcam.com |

The enzymatic sulfation of steroids is entirely dependent on the availability of the universal sulfonate donor, 3′-phosphoadenosine-5′-phosphosulfate (PAPS). wikipedia.org PAPS is synthesized in the cytoplasm of all mammalian cells from ATP and inorganic sulfate in a two-step reaction catalyzed by the bifunctional enzyme PAPS synthase. taylorandfrancis.com There are two isoforms of PAPS synthase in humans, PAPSS1 and PAPSS2. nih.gov

The intracellular concentration of PAPS is a critical rate-limiting factor for sulfation reactions. taylorandfrancis.com The entire hepatic pool of PAPS can be depleted within minutes under conditions of high sulfation demand. nih.gov Therefore, the continuous and regulated synthesis of PAPS by PAPS synthases is crucial for maintaining the capacity of the sulfation pathway for steroids like 17-Hydroxyandrostan-3-one.

The expression and activity of SULTs are subject to complex regulatory mechanisms that can influence the rate of steroid sulfation. The transcriptional regulation of SULT genes, particularly SULT1A1 and SULT2A1, involves several nuclear receptors, such as the pregnane X receptor (PXR) and the constitutive androstane receptor (CAR). nih.gov These receptors are activated by a wide range of endogenous and xenobiotic compounds, allowing for the adaptation of sulfation capacity in response to chemical exposures.

Furthermore, there is evidence of cross-talk between different hormonal signaling pathways in the regulation of SULT expression. For instance, the vitamin D receptor has been shown to induce the expression of SULT2B1b, while glucocorticoids can upregulate SULT1E1 expression, thereby promoting the inactivation of estrogens. nih.gov Pathological conditions, such as liver disease, can lead to a significant downregulation of sulfotransferase expression and activity, which can, in turn, alter the homeostasis of steroid hormones. nih.gov

Molecular and Functional Characteristics of Key SULT Isoforms

Steroid Sulfatase (STS) and Desulfation Pathways

The process of sulfation is reversible, and the hydrolysis of steroid sulfates back to their unconjugated, biologically active forms is catalyzed by the enzyme steroid sulfatase (STS). ovid.com STS is a membrane-bound enzyme primarily located in the endoplasmic reticulum. bioscientifica.com It is widely distributed throughout the body and plays a critical role in regulating the local availability of active steroids in various tissues. ovid.com

STS acts on a range of sulfated steroids, with principal substrates including estrone sulfate (E1S), dehydroepiandrosterone sulfate (DHEAS), pregnenolone sulfate, and cholesterol sulfate. nih.gov By hydrolyzing the sulfate ester bond of these molecules, STS effectively reactivates them. For example, the conversion of DHEAS to DHEA by STS provides a precursor for the synthesis of potent androgens and estrogens in peripheral tissues. ovid.com It is through this mechanism that STS would catalyze the desulfation of this compound, releasing the active 17-Hydroxyandrostan-3-one.

The regulation of STS expression and activity is not as well understood as that of the SULTs. ovid.comoup.com However, its pivotal role in providing active steroids for hormone-dependent processes has made it a significant target for therapeutic intervention in conditions such as estrogen-dependent cancers. ovid.comoup.com

| Enzyme Family | Specific Enzyme | Function | Substrate | Product |

|---|---|---|---|---|

| Sulfotransferases (SULTs) | SULT2A1 | Sulfation (Inactivation) | 17-Hydroxyandrostan-3-one | This compound |

| Other SULTs (e.g., SULT1A1, SULT1E1, SULT2B1) | ||||

| Steroid Sulfatase (STS) | STS | Desulfation (Activation) | This compound | 17-Hydroxyandrostan-3-one |

Molecular and Functional Characteristics of Steroid Sulfatase

Steroid sulfatase (STS) is a key enzyme responsible for the hydrolysis of steroid sulfates, including Androsterone sulfate, into their biologically active, unconjugated forms. nih.govoup.com This enzymatic action is critical in regulating the availability of active steroids in various physiological and pathological processes. nih.gov

Human steroid sulfatase is a microsomal enzyme that exists as a homodimer and is located in the endoplasmic reticulum. nih.govwikipedia.org The three-dimensional structure of STS reveals a globular polar domain containing the catalytic site and a putative transmembrane domain composed of two antiparallel hydrophobic alpha helices. taylorandfrancis.comresearchgate.net The enzyme has a molecular mass of approximately 65 kDa, depending on the degree of glycosylation. oup.com

The active site of STS contains a unique post-translationally modified residue, Cα-formylglycine (FGly), which is essential for its catalytic activity. nih.govoup.com This modification involves the conversion of a highly conserved cysteine residue. nih.govnih.gov The catalytic mechanism involves the hydroxylation of the formylglycine residue by a water molecule to form a gem-diol, which is a necessary step for sulfatase activity. nih.gov The active site also contains a calcium ion that is crucial for the catalytic action of the enzyme. taylorandfrancis.comnih.gov

Steroid sulfatase exhibits a broad substrate specificity, hydrolyzing both aryl and alkyl steroid sulfates. nih.gov Its principal substrates include dehydroepiandrosterone sulfate (DHEAS), estrone sulfate (E1S), pregnenolone sulfate, and cholesterol sulfate. wikipedia.orgnih.gov By cleaving the sulfate moiety from these precursors, STS plays a significant role in the local production of active androgens and estrogens. oup.comnih.gov

Interactive Data Table: Key Characteristics of Steroid Sulfatase (STS)

| Feature | Description |

|---|---|

| Enzyme Class | Sulfatase (EC 3.1.6.2) |

| Cellular Location | Endoplasmic Reticulum |

| Structure | Homodimer with a globular polar domain and a transmembrane domain |

| Molecular Mass | Approximately 65 kDa (glycosylation-dependent) |

| Key Active Site Residue | Cα-formylglycine (FGly) |

| Required Cofactor | Calcium ion (Ca2+) |

| Primary Substrates | Dehydroepiandrosterone sulfate (DHEAS), Estrone sulfate (E1S), Pregnenolone sulfate, Cholesterol sulfate |

| Androgen Substrates | Dehydroepiandrosterone sulfate (DHEAS), Androstenediol-3-sulfate |

| Physiological Role | Hydrolysis of steroid sulfates to generate biologically active steroids |

Regulation of Steroid Sulfatase Expression and Activity

The expression and activity of steroid sulfatase are subject to complex regulatory mechanisms that vary across different tissues and physiological states. This regulation is crucial for maintaining steroid homeostasis and is implicated in various hormone-dependent conditions. nih.govoup.com

The catalytic activity of all sulfatases, including STS, is dependent on a unique post-translational modification of a specific cysteine residue within the active site to Cα-formylglycine (FGly). oup.comnih.gov This critical conversion is carried out by the formylglycine-generating enzyme (FGE), which is encoded by the SUMF1 gene. nih.govwikipedia.org FGE is located in the endoplasmic reticulum and can also be secreted to act in a paracrine manner, potentially increasing the sulfatase activity in neighboring cells. nih.gov

A paralog of SUMF1, known as SUMF2, also resides in the endoplasmic reticulum and can interact with SUMF1 to form heterodimers. nih.govnih.gov Unlike SUMF1, SUMF2 lacks the ability to activate sulfatases. reactome.org Instead, SUMF2 acts as an inhibitor of SUMF1's function, thereby providing another layer of control over sulfatase activities. nih.govnih.govreactome.org The stoichiometric balance between SUMF1 and SUMF2 monomers, homodimers, and heterodimers is thought to regulate the amount of active sulfatases in different cells and tissues. nih.gov

The expression of STS is widespread throughout the body, but the levels of its activity are tissue-specific. nih.govoup.com High levels of STS expression are found in the placenta, while significant activity is also present in the breast, skin, endometrium, adrenal glands, ovaries, testes, prostate, bone, and brain. oup.comtaylorandfrancis.comresearchgate.netfrontiersin.org

The regulation of STS expression is influenced by various factors, including cytokines, growth factors, and steroid hormones, although the precise mechanisms are not fully understood. oup.comresearchgate.net For instance, in breast cancer cells, inflammatory cytokines such as IL-6 and TNF-α have been shown to increase STS activity, potentially through post-translational modifications. oup.comnih.gov In contrast, IL-1β has been found to decrease STS activity and mRNA expression in human endometrial stromal cells. oup.com

In adipose tissue, STS transcription is regulated by the use of two promoters that differ from the one predominantly used in the placenta. nih.gov Steroid hormones themselves can also regulate STS expression. For example, in utero androgen exposure is required for the induction of hepatic STS in male rats. oup.com Furthermore, retinoids and 1,25-dihydroxy vitamin D3 have been reported to induce STS activity and expression in certain cell lines. oup.combioscientifica.com In the liver, the inflammatory transcription factor NF-κB has been shown to directly regulate human STS gene expression. nih.gov

Interactive Data Table: Regulation of Steroid Sulfatase (STS)

| Regulatory Factor | Effect on STS | Tissue/Cell Type |

|---|---|---|

| SUMF1 | Essential for activation (via FGly formation) | All tissues expressing sulfatases |

| SUMF2 | Inhibits SUMF1-mediated activation | All tissues expressing sulfatases |

| IL-6 and TNF-α | Increase activity | Breast cancer cells |

| IL-1β | Decrease activity and mRNA expression | Endometrial stromal cells |

| Androgens | Required for induction | Rat liver |

| Retinoids | Induce activity and expression | HL-60 promyelocytic cells |

| 1,25-dihydroxy vitamin D3 | Induces activity and expression | HL-60 promyelocytic cells |

| NF-κB | Transcriptional activation | Liver |

Interplay between Sulfotransferases and Sulfatases in Steroid Homeostasis

The maintenance of steroid homeostasis is a dynamic process that relies on the delicate balance between the opposing actions of sulfotransferases (SULTs) and steroid sulfatase (STS). researchgate.netfrontiersin.orgnih.gov While STS hydrolyzes steroid sulfates to generate active steroids, SULTs catalyze the reverse reaction, the sulfation of steroids, which generally leads to their inactivation and increased water solubility for transport and excretion. researchgate.netfrontiersin.orgnih.gov

This interplay between sulfation and desulfation is a fundamental mechanism for regulating the biological activity of steroids. frontiersin.orgnih.gov Sulfated steroids, such as DHEAS, can be considered a large, circulating reservoir of inactive precursors that can be taken up by peripheral tissues and reactivated by STS. nih.govbioscientifica.com The relative expression and activity of SULTs and STS in a particular tissue determine the local concentration of active steroids. researchgate.netnih.gov

For example, in tissues like the breast, ovary, and prostate, desulfation via STS tends to dominate, leading to the local production of active estrogens and androgens. nih.govfrontiersin.org Conversely, in tissues such as the adrenal glands and liver, sulfation pathways are more prevalent. frontiersin.org This tissue-specific balance is crucial for normal physiological function, and its dysregulation is associated with various pathologies, including hormone-dependent cancers. researchgate.netnih.gov The cellular uptake of sulfated steroids is facilitated by organic anion-transporting polypeptides (OATPs), which further highlights the integrated nature of this regulatory system. researchgate.netnih.gov

Metabolic Trajectories of 17 Hydroxyandrostan 3 One 17 Sulfate

Biosynthesis of 17-Hydroxyandrostan-3-one (B8813981) 17-sulfate

The formation of 17-Hydroxyandrostan-3-one 17-sulfate is a multi-step process that begins with the synthesis of its precursor steroid, 17-Hydroxyandrostan-3-one, commonly known as dihydrotestosterone (B1667394) (DHT), followed by a sulfation reaction.

The biosynthesis of 17-Hydroxyandrostan-3-one (dihydrotestosterone) originates from cholesterol through a series of enzymatic reactions known as the steroidogenesis pathway. nih.govyoutube.com Cholesterol is first converted to pregnenolone (B344588), a critical rate-limiting step. nih.gov From pregnenolone, the pathway can proceed through several intermediates.

The "classic pathway" of androgen synthesis involves the conversion of pregnenolone to dehydroepiandrosterone (B1670201) (DHEA) and then to androstenedione (B190577). nih.gov Androstenedione can then be converted to testosterone (B1683101) by the enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD). nih.gov Finally, testosterone is converted to the potent androgen, dihydrotestosterone (17-Hydroxyandrostan-3-one), by the action of 5α-reductase. nih.gov

Alternatively, androstenedione can first be converted to 5α-androstane-3,17-dione by 5α-reductase, which is then converted to dihydrotestosterone. Research indicates that in female genital skin, androstenedione serves as the primary precursor for DHT, with 5α-androstanedione being the key intermediate, highlighting the importance of 5α-reductase activity. nih.gov

A "backdoor pathway" for DHT synthesis also exists, where precursors are converted to androstanediol before being oxidized to DHT. nih.gov Hydroxylation reactions, catalyzed by enzymes such as 17α-hydroxylase (a component of P450c17), are critical throughout these pathways, modifying the steroid structure to create the necessary precursors for subsequent enzymatic action. nih.govdutchtest.com

Table 1: Key Enzymes in the Biosynthesis of 17-Hydroxyandrostan-3-one (DHT)

| Enzyme | Function | Precursor | Product |

| P450scc (CYP11A1) | Side-chain cleavage | Cholesterol | Pregnenolone |

| 3β-HSD | Oxidation and Isomerization | Pregnenolone, DHEA | Progesterone, Androstenedione |

| 17α-Hydroxylase/17,20 Lyase (P450c17) | Hydroxylation and Lyase activity | Pregnenolone, Progesterone | DHEA, Androstenedione |

| 17β-HSD | Reduction | Androstenedione | Testosterone |

| 5α-Reductase | Reduction of Δ4 double bond | Testosterone, Androstenedione | Dihydrotestosterone (DHT), 5α-Androstanedione |

Sulfation is a key metabolic step that modifies the biological activity and solubility of steroids. nih.gov The addition of a sulfate (B86663) group to androstan-3-one (B50950) derivatives, such as 17-Hydroxyandrostan-3-one (DHT), is catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.govwikipedia.org This reaction utilizes an activated sulfate donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.gov

The sulfation of DHT at the 17β-hydroxyl group results in the formation of this compound. This process renders the highly potent androgen inactive and increases its water solubility, which facilitates its circulation in the bloodstream and eventual excretion. nih.govyoutube.com While specific sulfotransferases for every steroid are still under investigation, enzymes like SULT2A1 are known to sulfate other androgens such as androsterone (B159326). wikipedia.org Studies have confirmed that testosterone sulfate and 5α-dihydrotestosterone sulfate are transported by specific cellular transporters, indicating their presence and formation in vivo. nih.gov The formation of sulfated metabolites is a significant pathway for regulating the local concentration of active androgens. dshs-koeln.de

Intracrine Metabolism of Steroid Sulfates

Intracrinology refers to the process where a cell synthesizes active hormones from circulating precursors for its own use. nih.gov Circulating steroid sulfates, like this compound, serve as a reservoir for this process, which involves cellular uptake and subsequent enzymatic activation. nih.govnih.gov

Due to the addition of a negatively charged sulfate group, steroid sulfates are hydrophilic and cannot freely diffuse across the lipophilic cell membrane. nih.govbioscientifica.com Their entry into target cells requires active transport mediated by specific transmembrane carrier proteins. nih.govnih.govresearchgate.net These transporters belong to superfamilies such as the solute carrier (SLC) and ATP-binding cassette (ABC) transporters. nih.gov The net import of these sulfated precursors is determined by the balance between cellular uptake and efflux carriers. researchgate.net

A key family of uptake transporters for sulfated steroids is the Organic Anion-Transporting Polypeptides (OATPs), encoded by the SLCO gene family. nih.gov These transporters are crucial for mediating the cellular influx of various steroid conjugates, including dehydroepiandrosterone sulfate (DHEAS) and estrone (B1671321) sulfate (E1S). nih.govnih.gov The expression of different OATP isoforms varies between tissues, allowing for tissue-specific regulation of steroid uptake. mdpi.com For example, OATP1A2, OATP2B1, OATP1C1, and OATP3A1 are notably expressed in the brain, while other isoforms are prominent in tissues like the prostate, breast, and liver. nih.govmdpi.com Studies have shown that OATP1B1 and OATP2B1 can significantly increase the uptake of DHEAS into prostate cancer cells. nih.gov This OATP-mediated transport is a critical step that makes circulating sulfated steroids available for intracellular metabolism. nih.govresearchgate.net

Table 2: Selected OATP Transporters and Their Sulfated Steroid Substrates

| Transporter | Gene | Selected Tissue Expression | Known Sulfated Steroid Substrates |

| OATP1B1 | SLCO1B1 | Liver, Prostate | Estrone-3-sulfate, DHEAS nih.govnih.gov |

| OATP1B3 | SLCO1B3 | Liver, Prostate | DHEAS nih.gov |

| OATP2B1 | SLCO2B1 | Ubiquitous, including Prostate, Brain, Placenta | Estrone-3-sulfate, DHEAS nih.govmdpi.comresearchgate.net |

| OATP4A1 | SLCO4A1 | Prostate | DHEAS nih.gov |

| SOAT | SLC10A6 | Testis | DHEAS, Estrone-3-sulfate, Testosterone sulfate, 5α-dihydrotestosterone sulfate nih.govplos.org |

Once inside the target cell, the inactive steroid sulfate must be converted back to its biologically active, unconjugated form. This reactivation is accomplished through the enzymatic removal of the sulfate group, a process known as desulfation or hydrolysis. nih.govresearchgate.net

The key enzyme responsible for this reaction is steroid sulfatase (STS). nih.govbioscientifica.comnih.gov STS is a membrane-bound enzyme primarily located in the endoplasmic reticulum. nih.govbioscientifica.com It catalyzes the hydrolysis of the sulfate ester bond, releasing the active steroid and a sulfate ion. nih.govyoutube.com For instance, STS converts DHEAS to DHEA and estrone sulfate to estrone. nih.gov Similarly, it would reactivate this compound by converting it back to 17-Hydroxyandrostan-3-one (DHT).

This intracrine generation of active androgens from a large circulating pool of inactive steroid sulfates is a vital mechanism for tissues to regulate their hormonal environment independently of glandular secretion. nih.govaacrjournals.org Dysregulation of this system, particularly an increase in STS activity, can lead to elevated local levels of active steroids, which is implicated in pathologies like steroid-dependent cancers. nih.govaacrjournals.org

Subsequent Metabolism of Unconjugated Androstanones

The metabolic fate of unconjugated androstanones, which can be formed from the hydrolysis of this compound, is a complex process involving a variety of enzymes. These enzymatic reactions are crucial for both the activation and inactivation of androgens, thereby regulating their biological activity in target tissues.

17β-Hydroxysteroid dehydrogenases (17β-HSDs) are a family of enzymes that play a critical role in the metabolism of steroid hormones. nih.gov They are responsible for catalyzing the interconversion of 17-keto and 17β-hydroxy steroids. nih.gov This function is pivotal as it controls the last step in the synthesis of all androgens and estrogens. nih.gov

Different isoenzymes of 17β-HSD exist, each with specific tissue distribution, substrate preferences, and catalytic activity (either reductive or oxidative). nih.gov For instance, some isoforms favor the reduction of less active 17-ketosteroids to their more potent 17β-hydroxy counterparts, while others catalyze the oxidative inactivation of potent hormones. nih.gov This tissue-specific expression allows for precise local control of active steroid concentrations, a concept known as intracrinology. nih.gov

The table below summarizes the primary functions of different 17β-HSD isoenzymes:

| Isoenzyme | Primary Function |

| Type 1 17β-HSD | Catalyzes the formation of 17β-estradiol from estrone. nih.gov |

| Type 2 17β-HSD | Degrades 17β-estradiol to estrone and testosterone to androstenedione. nih.gov |

| Type 3 17β-HSD | Catalyzes the formation of testosterone from androstenedione, primarily in the testes. nih.gov |

| Type 4 17β-HSD | Mainly degrades 17β-estradiol to estrone and androst-5-ene-3β,17β-diol to dehydroepiandrosterone. nih.gov |

| Type 5 17β-HSD | Catalyzes the formation of testosterone from androstenedione in peripheral tissues. nih.gov |

The aldo-keto reductase (AKR) superfamily, particularly the AKR1C subfamily (comprising AKR1C1-AKR1C4), plays a significant role in steroid metabolism. nih.govresearchgate.net These enzymes are NAD(P)(H)-dependent oxidoreductases that catalyze the reduction of ketones and aldehydes to their corresponding alcohols. mdpi.com

AKR1C1, for example, is a versatile enzyme with multiple activities, including 3α-HSD, 3β-HSD, and 17β-HSD activities. nih.gov It can act on a variety of steroid substrates, including 3-keto-5α-dihydro-C19-steroids. nih.gov Members of the AKR1C family are crucial in regulating the local synthesis and degradation of androgens, estrogens, and progesterones. mdpi.com Their functions also extend to detoxification processes and the metabolism of non-steroidal compounds. mdpi.comnih.gov

The table below outlines the activities of porcine AKR1C1, which shares similarities with human AKR1C enzymes:

| Enzyme Activity | Substrate Examples |

| 3α-HSD | 3-keto-5β-dihydro-C19/C21-steroids nih.gov |

| 3β-HSD | 3-keto-5α-dihydro-C19-steroids (including androstenone) nih.gov |

| 17β-HSD | 17-keto-C19-steroids (including estrone) nih.gov |

| 20α-HSD | Progesterone nih.gov |

5α-reductases (SRD5A) and 5β-reductases are enzymes that metabolize steroid hormones by reducing the double bond at the C4-C5 position of the steroid A ring. wikipedia.orgnih.gov 5α-reductase converts testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). nih.govmdpi.com There are different isoenzymes of 5α-reductase, with SRD5A2 being predominantly expressed in the prostate. nih.gov The conversion of testosterone to DHT is significant because DHT has a much higher binding affinity for the androgen receptor. nih.gov

Beyond the major enzyme families discussed, other reductases and oxidases contribute to the intricate metabolic network of androstanones. For instance, hydroxylation reactions can occur, as seen with the metabolism of metandienone, where bis-hydroxylated metabolites are formed. nih.gov These reactions further modify the steroid structure, often leading to compounds with altered biological activity and facilitating their eventual elimination from the body. The metabolism of androgens can result in a variety of metabolites, including androsterone and etiocholanolone. nih.gov

Role of this compound as a Circulating Reservoir

Historically, sulfated steroids were often viewed as inactive end-products of metabolism destined for excretion. nih.govoup.com This is because the addition of a sulfate group significantly increases the water solubility of steroids, which facilitates their elimination via the kidneys. youtube.com However, it is now well-established that steroid sulfates, such as dehydroepiandrosterone sulfate (DHEAS) and estrone sulfate (E1S), serve as a large circulating reservoir of precursor hormones. nih.govoup.com

These sulfated steroids can be taken up by peripheral tissues through organic anion-transporting polypeptides. nih.gov Once inside the cell, the sulfate group can be removed by the enzyme steroid sulfatase (STS). oup.combioscientifica.com This desulfation process regenerates the unconjugated, biologically active steroid, which can then exert its effects within that tissue. bioscientifica.com This pathway allows for the peripheral formation of active hormones from the circulating pool of sulfated precursors. nih.gov In some cases, sulfated steroids can even be further metabolized by steroidogenic enzymes before desulfation. bioscientifica.com

The boar testis, for example, secretes significant amounts of 5α-androstane-3β,17β-diol sulfate and 3β-hydroxy-5α-androstan-17-one sulfate, highlighting the role of sulfated androgens as secretory products. nih.gov

Excretion Pathways of Steroid Sulfates

The increased water solubility of steroid sulfates is a key factor in their excretion from the body. nih.govyoutube.com Sulfation primarily occurs in tissues like the liver, adrenal glands, and kidneys to facilitate circulatory transport and subsequent elimination. nih.gov

The primary route of excretion for steroid sulfates is through the urine. youtube.com The kidneys filter the blood, and the water-soluble sulfated steroids are readily passed into the filtrate, which ultimately becomes urine. youtube.com Biliary excretion is another pathway for the elimination of steroid metabolites, which can be in the form of sulfates, glucuronides, or other conjugates. nih.gov The relative importance of urinary and biliary excretion can vary between species. nih.gov

The process of conjugation, including sulfation and glucuronidation, is essential for making steroids and their metabolites water-soluble for excretion. teachmephysiology.comyoutube.com Unconjugated steroids are lipid-soluble and not easily excreted in their original form. teachmephysiology.com

Endogenous Physiological Roles of Sulfated Androgens Excluding Clinical Outcomes

Contribution to Endocrine System Regulation

The sulfation and desulfation of androgens are fundamental biochemical processes essential for a functional vertebrate endocrine system. nih.govresearchgate.net This enzymatic system provides a sophisticated layer of control over steroid hormone availability and action. bioscientifica.com By converting lipophilic, active androgens into hydrophilic, inactive sulfated forms, the body can efficiently transport them in the circulation and prevent widespread, uncontrolled androgenic effects. nih.gov

Dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS), the most abundant steroid hormone in human circulation, exemplifies this regulatory role. oup.comnih.gov It functions as a massive circulating depot, from which active androgens and estrogens can be generated in peripheral tissues according to local needs. bioscientifica.comnih.gov The balance between the activity of sulfotransferases (SULTs), the enzymes that add the sulfate group, and steroid sulfatase (STS), the enzyme that removes it, dictates the local steroid hormone milieu. nih.govnih.gov This interplay ensures that potent hormones are generated only where and when they are needed, a concept known as intracrine synthesis. aacrjournals.org

The process begins with the activation of sulfate to form 3'-phosphoadenosine-5'-phosphosulfate (PAPS), the universal sulfate donor for all sulfotransferase reactions. oup.com The availability of PAPS can be a rate-limiting factor for sulfation, highlighting another point of regulation. nih.gov Once sulfated, these steroids, including potentially 17-Hydroxyandrostan-3-one (B8813981) 17-sulfate, are transported out of the cell of origin and into the bloodstream, primarily bound to albumin. nih.gov They are then taken up by target cells via specific organic anion-transporting polypeptides (OATPs). nih.govresearchgate.net Inside the target cell, STS can hydrolyze the sulfate ester, releasing the unconjugated, active steroid to exert its biological effects, which are often mediated by the androgen receptor (AR). nih.govnih.gov This system of sulfation, transport, and desulfation provides an elegant mechanism for regulating the exposure of target tissues to potent androgens. bioscientifica.com

Tissue-Specific Dynamics of Sulfation and Desulfation

The expression and activity of androgen-sulfating and desulfating enzymes vary significantly between different tissues, allowing for precise, localized control of androgen action. nih.govresearchgate.net This tissue-specific regulation is critical for normal physiology.

The adrenal cortex, specifically its innermost zone, the zona reticularis, is a primary factory for androgen sulfation. oup.comnih.gov It produces large quantities of androgens, most notably dehydroepiandrosterone (DHEA), and efficiently sulfates it to DHEAS. oup.com This high rate of sulfation is due to the highly selective and abundant expression of the steroid sulfotransferase SULT2A1 and the PAPS synthase PAPSS2, which are essential for the sulfation process. oup.com The sulfation of DHEA in the adrenal gland serves to prevent an excess of active androgens from being produced directly by the gland. nih.gov The resulting DHEAS is then secreted into circulation, becoming the key precursor for peripheral androgen and estrogen synthesis. oup.comaacrjournals.org Besides DHEA, other steroids like androstenediol (B1197431) and cholesterol are also sulfated in the adrenal gland. oup.com

The brain is another critical site for steroid metabolism, a process termed neurosteroidogenesis. nih.govmdpi.com Neurosteroids can be synthesized de novo from cholesterol within the central nervous system (CNS) or produced from peripheral steroid precursors that cross the blood-brain barrier. nih.govtandfonline.com The brain generally favors sulfation, and sulfated neurosteroids such as pregnenolone (B344588) sulfate and DHEAS are recognized as important modulators of neuronal function. nih.govnih.gov

These sulfated compounds can influence neuronal excitability, neuroprotection, and cognitive processes like memory. nih.govmdpi.comnih.gov For instance, pregnenolone sulfate is known to be a memory-enhancing agent. nih.gov DHEA, a key adrenal androgen, is also a principal neurosteroid that participates in functions like regulating neuronal apoptosis. nih.gov Its sulfated form, DHEAS, is also found in the brain and can influence neuronal activity. nih.gov The enzymes required for neurosteroid synthesis are present in various brain regions, including the hippocampus, cortex, and amygdala. mdpi.comtandfonline.com The balance of sulfation and desulfation within the brain is therefore critical for maintaining normal neuronal homeostasis and function.

In peripheral tissues such as the liver, kidney, and colon, sulfation is a prominent pathway. nih.govresearchgate.net In these tissues, sulfation primarily serves as a detoxification mechanism, increasing the water solubility of androgens to facilitate their excretion via urine or bile. nih.gov The liver, in particular, exhibits a "futile loop" where both sulfation and desulfation of steroids like DHEA and estrone (B1671321) occur simultaneously, suggesting a highly dynamic and tightly controlled process of steroid hormone regulation. nih.gov

The sulfotransferase SULT2B1 is expressed in the liver and colon, where it likely acts to sulfate DHEA and related steroids. oup.com This action may protect these tissues from the potential mitogenic effects of unconjugated androgens. oup.com Conversely, tissues like the prostate can take up circulating DHEAS, desulfate it using STS, and convert the resulting DHEA into potent androgens like testosterone (B1683101) and DHT, fueling local androgen signaling. nih.govaacrjournals.org

Role in Hormonal Homeostasis and Metabolic Fluxes

The sulfation of androgens plays a pivotal role in maintaining hormonal homeostasis by creating a large, stable pool of circulating steroid precursors. nih.gov This reservoir can be drawn upon by peripheral tissues to generate active androgens according to local needs, a concept known as intracrinology. nih.gov The sulfated form, such as 17-Hydroxyandrostan-3-one 17-sulfate, has a longer circulatory half-life compared to its unsulfated counterpart, dihydrotestosterone (B1667394) (DHT), due to increased water solubility and reduced metabolic clearance. nih.govyoutube.com

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Action | Role in Homeostasis |

| 5α-reductase | Converts testosterone to dihydrotestosterone (DHT), the precursor of 17-Hydroxyandrostan-3-one. nih.gov | Regulates the production of the potent androgen DHT. |

| Steroid Sulfotransferase (SULT) | Adds a sulfate group to 17-Hydroxyandrostan-3-one to form its 17-sulfate conjugate. wikipedia.org | Sequesters the active androgen into a circulating reservoir. |

| Steroid Sulfatase (STS) | Removes the sulfate group from this compound, reactivating it. nih.gov | Allows for local, on-demand production of the active androgen in peripheral tissues. |

Comparative and Evolutionary Aspects of Steroid Sulfation

The process of steroid sulfation is a highly conserved biological mechanism, suggesting a fundamental evolutionary importance. nih.gov The existence of a single steroid sulfatase (STS) gene in all vertebrates points to its critical and non-redundant function. bham.ac.uk Comparative studies, for instance between human and zebrafish STS, have revealed both conserved and species-specific enzymatic characteristics, highlighting the evolutionary adaptation of this system. nih.gov While both enzymes can hydrolyze various steroid sulfates, differences in substrate preference and catalytic efficiency exist. nih.gov

The broad spectrum of sulfated steroids found in various species, from mammals to fish, underscores the ancient origins of this regulatory pathway. nih.govresearchgate.net For example, in the mature boar, specific sulfated androgens are major secretory products of the testes. nih.gov The conservation of steroid sulfation across diverse evolutionary lineages suggests its indispensable role in fundamental physiological processes, likely predating the divergence of many vertebrate species. However, specific research into the comparative and evolutionary aspects of this compound itself is limited. Its existence and physiological relevance are likely tied to the evolutionary pressures that shaped the broader system of androgen metabolism and signaling.

Advanced Methodologies in 17 Hydroxyandrostan 3 One 17 Sulfate Research

Chemical and Enzymatic Synthesis of Steroid Sulfates for Research

The generation of steroid sulfates for use as analytical standards or for biological studies is a critical first step in research. Both chemical and enzymatic approaches are employed, each offering distinct advantages. The preparation of authentic reference standards is of paramount importance for understanding the role of sulfated steroids in various biological processes and for developing detection methods. nih.govfrontiersin.org

For many research applications, such as the development of analytical methods, only small quantities of steroid sulfates are required. Simple and rapid protocols have been developed for the small-scale synthesis of these compounds, making them accessible to analytical laboratories without specialized synthesis capabilities. nih.govresearchgate.net

A common approach involves the use of a sulfating agent, such as a sulfur trioxide-pyridine complex, to react with the hydroxyl group of the parent steroid. frontiersin.org Another effective method utilizes tributylsulfoammonium betaine (B1666868) (TBSAB), which offers a convenient and chemoselective conversion of a steroid's alcohol group to the corresponding sulfate (B86663). nih.gov A key advantage of the TBSAB method is its ability to be performed on a millimolar scale, yielding the biologically relevant sodium salts directly without the need for ion-exchange chromatography. nih.govfrontiersin.org

Purification of the synthesized steroid sulfate is a crucial step. Solid-phase extraction (SPE) is a widely adopted technique for this purpose, as it is a routine method in many analytical labs. nih.govresearchgate.net This approach allows for efficient purification of the target compound from the reaction mixture. The success of these small-scale synthesis protocols has been demonstrated for a wide range of steroids, and the resulting conjugates are typically characterized by mass spectrometry and NMR to confirm their identity and purity. nih.govresearchgate.net

Table 1: Overview of Small-Scale Chemical Synthesis Steps for Steroid Sulfates

| Step | Description | Common Reagents/Methods | Purpose |

| Sulfation | Introduction of a sulfate group onto a hydroxyl moiety of the steroid. | Sulfur trioxide-pyridine complex; Tributylsulfoammonium betaine (TBSAB). nih.govfrontiersin.org | To convert the parent steroid into its sulfated conjugate. |

| Purification | Isolation of the steroid sulfate from unreacted starting materials and by-products. | Solid-Phase Extraction (SPE). nih.govresearchgate.net | To ensure the purity of the reference material for accurate analytical studies. |

| Work-up | Conversion to a stable and biologically relevant salt form. | Sodium iodide treatment. nih.gov | To isolate the final product as a sodium salt, avoiding contamination from reagents like pyridinium. |

Enzymatic synthesis provides an alternative to chemical methods, often with the benefit of high specificity. The enzymes responsible for steroid sulfation in vivo are hydroxysteroid sulfotransferases (SULTs). nih.gov These enzymes catalyze the transfer of a sulfonyl group from a donor molecule, typically 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the steroid.

Research has shown that human adrenal hydroxysteroid sulfotransferase possesses a broad substrate specificity, capable of sulfurylating hydroxyls on various positions of the steroid nucleus, including the 3- and 17-positions. nih.gov This enzymatic approach can be harnessed in vitro to produce specific steroid sulfate conjugates. The reverse reaction, the hydrolysis of steroid sulfates, is catalyzed by steroid sulfatase (STS), a key enzyme in regulating the levels of active steroids from their inactive sulfated precursors. bath.ac.ukbham.ac.ukmdpi.com Understanding the function of both sulfotransferases and sulfatases is crucial in the study of steroid metabolism. The use of enzymes in synthesis can provide regio- and stereoselectivity that may be difficult to achieve through purely chemical means.

Analytical Techniques for Quantification and Characterization

The accurate analysis of 17-hydroxyandrostan-3-one (B8813981) 17-sulfate requires highly sensitive and specific analytical methods capable of distinguishing it from other structurally similar steroids in complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preeminent technique for the quantification of steroid sulfates. waters.com Its major advantage is the ability to analyze sulfated steroids directly, without the need for chemical cleavage (deconjugation) or derivatization. nih.govnih.gov This simplifies sample preparation and reduces the potential for analytical errors.

The typical workflow for LC-MS/MS analysis involves minimal sample preparation, often limited to protein precipitation followed by solid-phase extraction (SPE) to clean up the sample. uni-giessen.denih.gov The extracted analytes are then separated using liquid chromatography, often with a C18 or C16-amide reverse-phase column, before being detected by the mass spectrometer. waters.comnih.gov The mass spectrometer is operated in selected reaction monitoring (SRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte and its labeled internal standard. nih.gov This methodology is sensitive enough to measure low physiological concentrations of steroids and can be multiplexed to quantify an entire panel of steroid hormones and their metabolites in a single run. nih.govnih.gov

Table 2: Typical Parameters for LC-MS/MS Steroid Analysis

| Parameter | Description |

| Sample Preparation | Protein precipitation (e.g., with methanol) and Solid-Phase Extraction (SPE). nih.gove-century.us |

| Chromatography | Ultra-Performance Liquid Chromatography (UPLC) with a reverse-phase column (e.g., CORTECS UPLC C18). waters.com |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). nih.govnih.gov |

| Detection Mode | Tandem Mass Spectrometry (MS/MS) operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. nih.gov |

| Quantification | Use of stable isotope-labeled internal standards to ensure accuracy and precision. nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for steroid analysis, particularly for untargeted steroid profiling and discovery. nih.govnih.gov However, due to the low volatility and thermal instability of steroid sulfates, they cannot be analyzed directly by GC-MS. nih.gov Analysis using this technique requires a multi-step sample preparation process.

The first essential step is deconjugation , which involves the chemical or enzymatic cleavage of the sulfate group to yield the free steroid. nih.govnih.gov Following this, a derivatization step is mandatory. This process modifies the steroid by adding chemical groups, such as trimethylsilyl (B98337) (TMS) ethers, to the hydroxyl and keto groups. nih.govmdpi.com A common derivatization reagent is N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). sigmaaldrich.comresearchgate.net This derivatization increases the volatility and thermal stability of the steroid, making it suitable for analysis by GC-MS. While more complex than LC-MS/MS for sulfated steroids, GC-MS provides excellent chromatographic resolution and generates characteristic mass spectra that are highly useful for structural identification. nih.govmdpi.com

Table 3: Comparison of LC-MS/MS and GC-MS for Steroid Sulfate Analysis

| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Analysis of Sulfates | Direct analysis of intact steroid sulfates. nih.gov | Indirect analysis; requires cleavage of the sulfate group. nih.govnih.gov |

| Derivatization | Not required. nih.gov | Mandatory; to increase volatility (e.g., silylation). mdpi.comresearchgate.net |

| Sample Preparation | Simpler workflow (e.g., extraction). nih.gov | More complex workflow (deconjugation followed by derivatization). nih.gov |

| Primary Application | Targeted quantification, high-throughput analysis. waters.com | Untargeted profiling, structural discovery. nih.govnih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of synthesized steroid sulfates. nih.govresearchgate.net While mass spectrometry provides information about the mass and fragmentation of a molecule, NMR provides detailed information about its chemical structure, including the precise location of functional groups. nih.gov

In the context of 17-hydroxyandrostan-3-one 17-sulfate, NMR is used to confirm that the sulfation occurred at the 17-position hydroxyl group and not at any other potential site. Both 1D (¹H and ¹³C) and 2D NMR experiments are employed to assign all the proton and carbon signals in the molecule. nih.gov This rigorous structural confirmation is essential to validate that the synthesized compound is indeed the correct isomer and can be reliably used as a reference standard in further research. nih.govresearchgate.net

In Vitro Cellular and Biochemical Assay Systems

Enzyme Activity Assays for SULTs and STS

The formation and hydrolysis of this compound are governed by the opposing actions of sulfotransferases (SULTs) and steroid sulfatase (STS). nih.gov In vitro assays are essential for characterizing the kinetics of these enzymes and for screening potential inhibitors.

Sulfotransferase (SULT) Activity Assays: Cytosolic SULTs catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to an acceptor molecule. nih.gov The SULT2A1 isoform is primarily responsible for the sulfation of hydroxysteroids like dehydroepiandrosterone (B1670201) (DHEA), a precursor to 17-hydroxyandrostan-3-one. assaygenie.comnih.gov

A common method to measure SULT2A1 activity involves incubating recombinant human SULT2A1 with the steroid substrate (e.g., DHEA) and radiolabeled [³⁵S]PAPS. nih.govnih.gov The reaction progress is monitored by quantifying the formation of the radiolabeled sulfated steroid. nih.gov

A typical SULT2A1 assay includes:

Enzyme Source: Purified recombinant human SULT2A1. fishersci.comresearchgate.net

Substrate: A suitable hydroxysteroid, often [³H]DHEA, is used as a probe substrate. nih.gov

Cofactor: 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov

Buffer System: A buffered solution, for instance, Tris-HCl with magnesium chloride, to maintain optimal pH and provide necessary ions. nih.gov

Detection: The reaction is stopped, and the sulfated product is separated from the unreacted substrate, often by solvent extraction, followed by quantification via liquid scintillation counting. nih.gov

Non-radioactive methods have also been developed, such as assays based on the sulfation of a proluciferin compound, where the product generates a luminescent signal. mdpi.com Such assays have shown that SULT2A1 can effectively catalyze this reaction. mdpi.com

Steroid Sulfatase (STS) Activity Assays: STS (also known as arylsulfatase C) catalyzes the hydrolysis of steroid sulfates back to their unconjugated forms. nih.gov STS activity assays are crucial for understanding the reactivation of sulfated steroid precursors. These assays typically measure the conversion of a sulfated steroid to its free form.

A conventional STS assay involves:

Enzyme Source: Microsomal fractions from tissues or whole cells expressing STS. endocrine-abstracts.org

Substrate: A radiolabeled steroid sulfate, such as [³H]estrone sulfate, serves as a common substrate. endocrine-abstracts.org The principle is directly applicable to this compound.

Detection: The reaction mixture is incubated, and the products are extracted. The hydrolyzed, unconjugated steroid is then separated from the unreacted sulfated substrate using techniques like thin-layer chromatography (TLC) and quantified. endocrine-abstracts.org

Table 2: Components of In Vitro Enzyme Activity Assays for Steroid Sulfation and Desulfation

| Assay | Enzyme | Typical Substrate | Cofactor | Product Measured |

| Sulfation | Recombinant SULT2A1 researchgate.net | Dehydroepiandrosterone (DHEA) nih.gov | PAPS nih.gov | Sulfated DHEA |

| Hydrolysis | Steroid Sulfatase (STS) nih.gov | Estrone-Sulfate (E1-S) endocrine-abstracts.org | None | Estrone (B1671321) (E1) endocrine-abstracts.org |

Cellular Models for Studying Steroid Conjugate Metabolism

Cellular models are invaluable for studying the metabolism of steroid conjugates like this compound in a biologically relevant context, allowing for the investigation of uptake, enzymatic conversion, and efflux.

Primary Hepatocytes: Isolated primary hepatocytes from species such as rats or pigs are considered a gold-standard in vitro model because they retain the metabolic competency of the liver, the primary site of steroid metabolism. nih.govnih.govplos.org These cells can be cultured and incubated with steroid precursors to identify metabolites, including sulfated conjugates. nih.govplos.org For example, studies using primary cultured pig hepatocytes have successfully identified glucuronide-conjugated metabolites of androstenone and dihydrotestosterone (B1667394). nih.govplos.org The viability and intact membrane function of these cells allow for kinetic studies that can be predictive of in vivo metabolism. nih.gov

Cultured Cell Lines: Immortalized cell lines, while sometimes having altered metabolic profiles compared to primary cells, offer advantages in terms of availability, reproducibility, and ease of genetic manipulation.

Hepatoma Cell Lines (e.g., HepG2): These are liver-derived cell lines used to study xenobiotic and steroid metabolism. However, their expression levels of key enzymes like SULT2A1 may differ from primary hepatocytes. researchgate.net

Hormone-Responsive Cancer Cell Lines: Cell lines from tissues like the ovary (e.g., SKOV-3) or kidney (e.g., NRK-52E) are used to study tissue-specific steroid metabolism and its regulation. endocrine-abstracts.orgoup.com For instance, SKOV-3 cells have been used to demonstrate the expression and regulation of STS, highlighting a mechanism for local estrogen formation from sulfated precursors. endocrine-abstracts.org

Fibroblast Cultures: Fibroblasts derived from skin have been used as a model to compare the metabolism and receptor binding of androgens like testosterone (B1683101) and dihydrotestosterone. nih.gov

Table 3: Comparison of Cellular Models for Steroid Metabolism Studies

| Model | Advantages | Limitations |

| Primary Hepatocytes | High metabolic competence; closely mimics in vivo liver metabolism. nih.gov | Limited lifespan; variability between preparations; difficult to source. nih.gov |

| Immortalized Cell Lines (e.g., HepG2, SKOV-3) | Unlimited proliferation; high reproducibility; easy to culture and manipulate. endocrine-abstracts.org | May have lower or different expression of metabolic enzymes compared to primary cells. researchgate.net |

| Skin Fibroblasts | Accessible source of patient-specific cells; useful for studying androgen action in peripheral tissues. nih.gov | Lower metabolic activity compared to hepatocytes; represents peripheral rather than systemic metabolism. |

Ex Vivo and In Vivo Animal Models for Metabolic Studies

Ex vivo and in vivo animal models are critical for bridging the gap between cellular assays and human physiology, allowing researchers to study the metabolic fate of this compound within a complete biological system.

Ex Vivo Models: Ex vivo systems utilize fresh tissues or tissue preparations to study metabolism outside the living animal but in a more complex environment than isolated cells.

Precision-Cut Tissue Slices: Thin slices of tissue, most commonly liver, can be maintained in culture for short periods. nih.gov This model preserves the tissue architecture and cell-to-cell interactions, providing a robust system for studying the metabolism of steroids and their potential to form DNA adducts. nih.gov Studies have successfully used rat liver slices to investigate steroid metabolism. nih.gov

Tissue Minces and Homogenates: Testicular minces from species like the horse have been incubated with stable isotope-labeled steroids to identify metabolites, confirming pathways such as the conversion of dehydroepiandrosterone to testosterone and other androgens. nih.gov

Isolated Perfused Organs: While more complex, this technique involves perfusing an entire organ, like the liver, with a medium containing the compound of interest, allowing for detailed metabolic and pharmacokinetic analysis in a controlled environment.

In Vivo Models: In vivo studies in animal models provide the most comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Rodent Models (Rats and Mice): Rats and mice are the most common models for steroid research. Castration is a widely used surgical technique to create a state of sex steroid deficiency, which is essential for studying the metabolic effects of androgen administration. physiology.orgnih.gov For example, administering testosterone to castrated male rats has been shown to alter the expression of various genes and proteins in target tissues like the kidney. oup.com These models are invaluable for dissecting the pathways leading to the formation and clearance of metabolites like this compound.

Porcine Models: The pig is a relevant model for steroid metabolism, particularly concerning androgens. Studies have identified 5α-androstane-3β,17β-diol sulfate and 3β-hydroxy-5α-androstan-17-one sulfate as major secretory products of boar testes, demonstrating the significance of 5α-reduction and sulfation pathways in this species. nih.gov

Non-human Primates: Though less common due to ethical and cost considerations, non-human primates offer a model that is phylogenetically closer to humans for metabolic studies.

These models, often combined with the administration of isotope-labeled compounds, allow for the tracing of metabolic pathways and the identification of excreted metabolites in urine and feces, providing a complete picture of the compound's fate. nih.gov

Table 4: Overview of Animal Models in Steroid Metabolic Research

| Model Type | Specific Example | Key Application |

| Ex Vivo | Precision-cut rat liver slices nih.gov | Studying phase I and phase II metabolism while preserving tissue architecture. |

| Ex Vivo | Equine testicular minces nih.gov | Identifying tissue-specific metabolic pathways and products. |

| In Vivo | Castrated male rats oup.comnih.gov | Investigating the metabolic effects of androgen deficiency and replacement therapy. |

| In Vivo | Porcine (Boar) model nih.gov | Characterizing major secretory steroid sulfates and 5α-reductase activity. |

Future Directions and Emerging Research Avenues

Uncharacterized Metabolic Pathways and Enzymes

The metabolic pathway of 17-Hydroxyandrostan-3-one (B8813981) 17-sulfate involves both its formation (sulfation) and its breakdown (desulfation). The parent compound, 17-Hydroxyandrostan-3-one, also known as dihydrotestosterone (B1667394) (DHT), is a potent androgen derived from testosterone (B1683101) via the action of 5α-reductase. nih.gov The subsequent sulfation is catalyzed by sulfotransferase (SULT) enzymes, and the reverse reaction is mediated by steroid sulfatase (STS). oup.comresearchgate.netcdnsciencepub.com

While these general enzyme families are known, significant questions remain. The specific SULT isoforms responsible for the sulfation of 17-Hydroxyandrostan-3-one in various tissues are not fully characterized. In humans, cytosolic sulfotransferases like SULT2A1 and SULT1E1 are known to sulfate (B86663) dehydroepiandrosterone (B1670201) (DHEA), a precursor to androgens. nih.govmdpi.com It is plausible that these or other related SULTs act on 17-Hydroxyandrostan-3-one, but their specific kinetics and regulation with respect to this substrate require further investigation.

Conversely, the hydrolysis of the sulfate group by STS regenerates the active androgen, a critical step in local steroid action, a concept known as intracrinology. oup.comnih.gov STS is widely distributed and can act on various steroid sulfates, including estrone (B1671321) sulfate and DHEA sulfate, thereby supporting the growth of hormone-dependent tumors. oup.comcdnsciencepub.com The precise efficiency and regulation of STS in hydrolyzing 17-Hydroxyandrostan-3-one 17-sulfate specifically is an important area for future research.

A key emerging concept is the organization of steroidogenic enzymes into multienzyme complexes. Recent studies have shown that enzymes involved in DHEA synthesis, including cytochrome P450s and SULTs, can physically interact, potentially channeling substrates and enhancing metabolic efficiency. nih.govmdpi.com Investigating whether similar macromolecular complexes are involved in the metabolism of this compound could provide fundamental new insights into the regulation of androgen metabolism. nih.gov

Advanced Analytical Approaches for Comprehensive Profiling

The accurate measurement of this compound and other related steroid conjugates is fundamental to understanding their physiology. Historically, immunoassays were common but often suffered from a lack of specificity due to cross-reactivity. uni-giessen.denih.gov Modern research relies on mass spectrometry (MS)-based techniques, which offer high specificity and the ability to measure multiple steroids simultaneously in a single analysis. nih.govsensusimpact.com

Gas chromatography-mass spectrometry (GC-MS) has been a gold standard for urinary steroid profiling for decades, providing comprehensive data on steroid production. nih.govendocrine-abstracts.org However, it requires complex sample preparation, including enzymatic hydrolysis to remove conjugate groups and chemical derivatization to make the steroids volatile, which can be time-consuming. nih.govendocrine-abstracts.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the technique of choice for many labs, as it can analyze intact steroid sulfates directly from biological fluids like plasma and serum with minimal sample preparation. uni-giessen.dediva-portal.org This method offers high sensitivity and throughput, making it suitable for large-scale clinical and research studies. uni-giessen.denih.gov More recently, ultra-high-performance liquid chromatography (UPLC)-MS/MS has further reduced run times while maintaining high resolution. endocrine-abstracts.org

A novel and promising technique is supercritical fluid chromatography (SFC) coupled to tandem mass spectrometry (SFC-MS/MS). diva-portal.org SFC uses a supercritical fluid as the mobile phase, offering very fast and efficient separation of lipid-soluble molecules like steroids. diva-portal.org An SFC-MS/MS method has been successfully developed for the rapid quantification of three different steroid sulfates within five minutes, demonstrating its potential for high-throughput profiling. diva-portal.org

| Analytical Technique | Principle | Sample Preparation | Throughput | Key Advantage | Reference |

|---|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Requires hydrolysis and chemical derivatization. | Low to Medium | Gold standard for comprehensive urinary metabolite profiling. | nih.govendocrine-abstracts.org |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation in a liquid phase followed by two stages of mass analysis. | Simpler; can analyze intact sulfates directly. | Medium to High | High specificity and sensitivity for intact conjugates in plasma/serum. | uni-giessen.de |

| Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) | Separation using a supercritical fluid mobile phase with mass detection. | Simplified and rapid sample preparation. | High | Very fast analysis time for lipid-soluble molecules. | diva-portal.org |

Elucidating Novel Biological Roles of Steroid Sulfates

For many years, sulfation was considered primarily a mechanism for inactivating steroids and increasing their water solubility to facilitate excretion. oup.comresearchgate.net However, this view is now considered overly simplistic. There is a growing body of evidence that steroid sulfates are not merely metabolic end-products but may serve as a circulating reservoir for potent hormones and may even possess their own distinct biological activities. oup.comcdnsciencepub.com

The enzyme steroid sulfatase (STS), by hydrolyzing steroid sulfates in peripheral tissues, allows for local, tissue-specific production of active hormones. researchgate.netcdnsciencepub.com This is particularly important in hormone-dependent cancers, where local estrogen and androgen production can drive tumor growth. oup.com Therefore, this compound could function as a pro-hormone, delivering a precursor for the potent androgen DHT to target tissues.

Furthermore, some steroid sulfates have been shown to have direct biological effects. Dehydroepiandrosterone sulfate (DHEAS), for instance, is a well-known neuroactive steroid that can modulate neurotransmitter receptors in the brain, such as GABA-A and NMDA receptors. nih.gov More recent findings suggest that steroid sulfates can act through specific G-protein coupled receptors to initiate signaling cascades that can even lead to changes in gene expression. nih.gov Research into sulfated steroids from marine organisms has also revealed novel compounds with significant antimicrobial, antitumor, and anti-inflammatory activities. nih.govbioscientifica.com Whether this compound possesses similar direct, non-genomic, or other novel biological activities is a compelling and unexplored area of research. cdnsciencepub.com

| Role | Description | Example | Reference |

|---|---|---|---|

| Inactivation and Excretion | The traditional role; sulfation increases water solubility for elimination. | General principle for many steroids. | oup.comresearchgate.net |

| Hormone Reservoir (Pro-hormone) | Circulating sulfates act as a pool for conversion to active hormones in target tissues via STS. | Estrone Sulfate (E1S) conversion to Estradiol in breast tissue. | oup.comcdnsciencepub.com |

| Neuroactivity | Direct modulation of neurotransmitter receptors in the central nervous system. | DHEAS modulating GABA-A and NMDA receptors. | nih.gov |

| Membrane Receptor Signaling | Activation of G-protein coupled receptors to initiate intracellular signaling. | DHEAS can trigger "non-genomic" signaling pathways. | nih.gov |

| Antimicrobial/Antitumor Activity | Bioactive properties discovered in novel sulfated steroids, particularly from marine sources. | Squalamine (an aminosterol sulfate) has anti-angiogenic properties. | bioscientifica.com |

Systems-Level Understanding of Steroid Conjugate Dynamics

To fully grasp the role of this compound, it is essential to move beyond studying the compound in isolation and adopt a systems-level perspective. This involves understanding its place within the entire network of steroid synthesis, metabolism, transport, and action—the steroid metabolome. nih.govnih.gov The field of steroid metabolomics, which combines comprehensive MS-based profiling with advanced data analysis, is a powerful tool for this purpose. sensusimpact.com

A systems approach considers the dynamic interplay between dozens of steroid precursors, active hormones, and their conjugated metabolites. sensusimpact.comnih.gov It acknowledges that the concentration of any single steroid is controlled by the flux through a complex network of enzymatic pathways that are subject to regulation by hormones, genetic factors, and disease states. nih.govnih.gov For example, the balance between sulfation and sulfatase activity is critical in determining the local availability of active androgens. researchgate.netcdnsciencepub.com

Recent discoveries about the physical organization of steroidogenic enzymes into functional units, or metabolons, underscore the importance of a systems view. nih.govmdpi.com The finding that sulfotransferases can form complexes with cytochrome P450 enzymes suggests a highly organized and efficient system for steroid synthesis and conjugation. nih.gov Understanding how this compound fits into these dynamic, multicomponent systems will be key to deciphering its true physiological significance. This integrated approach can help identify unique steroid signatures associated with various conditions and reveal novel insights into the pathophysiology of adrenal and gonadal disorders. sensusimpact.com

常见问题

Q. What analytical methods are recommended for detecting and quantifying 17-hydroxyandrostan-3-one 17-sulfate in biological matrices?

To ensure accurate detection, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Internal Standards : Use deuterated analogs (e.g., d3-nandrolone sulfate) to correct for matrix effects and ionization efficiency .

- Sample Preparation : Solid-phase extraction (SPE) with mixed-mode cartridges (e.g., C18 with ion-exchange functionality) enhances recovery of sulfated steroids .

- Chromatography : Reverse-phase columns (e.g., C18) with gradient elution (water/acetonitrile + 0.1% formic acid) resolve isomers like 3α- vs. 3β-sulfates .

- Validation : Include specificity tests against structurally related conjugates (e.g., 17-sulfated vs. 3-sulfated androstanes) .

Q. How is this compound synthesized or metabolized in vivo?

- Synthesis : Enzymatic sulfation of 17-hydroxyandrostan-3-one (stanolone) by sulfotransferases (SULT2A1) in the liver or adrenal glands .

- Metabolism : In rats, hepatic 5α-reductase reduces testosterone sulfate to 5α-androstane-3α,17β-diol 17-sulfate, followed by biliary excretion .

- In vitro models : Liver microsomes from female rats preferentially produce 3α-epimers, while males favor 3β-epimers, highlighting sex-dependent metabolism .

Q. What techniques are used for structural characterization of this compound?

- NMR : ¹H NMR (600 MHz) in deuterated solvents (e.g., DMSO-d6) identifies stereochemistry at C3 and C17. Key signals include H3 (δ 3.5–4.0 ppm, multiplet) and sulfated oxygen protons .

- MS : High-resolution MS (HRMS) confirms molecular formula (e.g., C19H30O5S, [M-H]⁻ m/z 370.1814) and fragments (e.g., loss of SO3, 80 Da) .

Advanced Research Questions

Q. How should researchers design experiments to trace the metabolic fate of this compound?

- Isotopic labeling : Use ³H- or ¹⁴C-labeled precursors (e.g., ³H-testosterone sulfate) to track metabolites in bile or urine .

- Enzyme inhibition : Co-incubate with 5α-reductase inhibitors (e.g., finasteride) to isolate alternative pathways like 5β-reduction .

- Tissue-specific analysis : Compare liver microsomes (sulfation) vs. kidney homogenates (excretion) to map organ contributions .

Q. How does enzyme specificity influence sulfation patterns of androstane derivatives?

- SULT2A1 preference : This enzyme sulfates 17β-hydroxy groups over 3α/3β positions, favoring 17-sulfate formation .

- Competitive substrates : Testosterone sulfate inhibits 17-hydroxyandrostan-3-one sulfation in vitro, suggesting shared enzymatic pathways .

Q. How can contradictory findings in clinical studies (e.g., plasma levels across populations) be resolved?

- Population stratification : In a study comparing periovulatory women, 17-hydroxyandrostan-3-one levels showed no variation, but confounding factors (e.g., BMI, hormonal cycles) require stricter matching .

- Assay cross-reactivity : Validate antibodies or MS transitions against isomers (e.g., 17-sulfate vs. 3-sulfate) to avoid false positives .

Q. What stability considerations are critical for handling this compound in storage?

Q. What regulatory constraints apply to research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。